2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide
Overview
Description
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide is a complex organic compound characterized by its unique structural features, including a cyano group, a nitrophenyl group, an iodo group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of electrophilic aromatic substitution reactions to introduce the iodo and methoxy groups onto a phenoxy ring . The cyano and nitrophenyl groups are then added through a series of coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The Suzuki–Miyaura coupling, for example, is often employed in industrial settings due to its scalability and reliability .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group would yield an amine derivative, while substitution of the iodo group could result in various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide: Similar structure but with a different position of the nitro group.
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-bromo-6-methoxyphenoxy]-N-phenylacetamide: Similar structure but with a bromo group instead of an iodo group.
Uniqueness
The unique combination of functional groups in 2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide gives it distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(E)-2-cyano-2-(3-nitrophenyl)ethenyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18IN3O5/c1-32-22-12-16(10-18(14-26)17-6-5-9-20(13-17)28(30)31)11-21(25)24(22)33-15-23(29)27-19-7-3-2-4-8-19/h2-13H,15H2,1H3,(H,27,29)/b18-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCSAWKXYBYDL-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])I)OCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])I)OCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18IN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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